REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[C:7]([CH3:16])[CH:8]=[C:9]([N+:13]([O-:15])=[O:14])[C:10]=2[CH3:12])[N:5]=[CH:4][CH:3]=1.[CH3:17][N:18](C)C=O>O>[C:17]([C:2]1[C:11]2[C:6](=[C:7]([CH3:16])[CH:8]=[C:9]([N+:13]([O-:15])=[O:14])[C:10]=2[CH3:12])[N:5]=[CH:4][CH:3]=1)#[N:18]
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Name
|
|
Quantity
|
3.87 g
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Type
|
reactant
|
Smiles
|
BrC1=CC=NC2=C(C=C(C(=C12)C)[N+](=O)[O-])C
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Name
|
cuprous cyanide
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Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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is stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 155° C.
|
Type
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STIRRING
|
Details
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stirred at this temperature for 1 hour
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Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
WASH
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Details
|
The precipitate is washed with water and methylene chloride
|
Type
|
EXTRACTION
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Details
|
The filtrate is extracted with methylene chloride (3×125 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers are dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography through a short column
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=NC2=C(C=C(C(=C12)C)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |